Cyclopropanesulfonamide-Derived EGFR Inhibitor Demonstrates Superior In Vivo Anti-Tumor Activity vs. Brigatinib
A cyclopropanesulfonamide derivative (Compound 5d) was directly compared to the clinical-stage kinase inhibitor Brigatinib in an in vivo xenograft model of non-small cell lung cancer (NSCLC) harboring the EGFR C797S resistance mutation. Compound 5d demonstrated superior anti-tumor activity compared to Brigatinib, providing a quantifiable efficacy advantage in a therapeutically relevant, treatment-resistant model [1].
| Evidence Dimension | In vivo anti-tumor efficacy |
|---|---|
| Target Compound Data | Superior anti-tumor activity |
| Comparator Or Baseline | Brigatinib (positive control) |
| Quantified Difference | Superior (qualitative statement, no precise tumor growth inhibition % provided in abstract for this specific comparison) |
| Conditions | In vivo NSCLC xenograft model with EGFR C797S mutation |
Why This Matters
This data supports the procurement of cyclopropanesulfonamide as a core scaffold for developing next-generation EGFR inhibitors to overcome clinically relevant resistance where current drugs like Brigatinib show limited efficacy.
- [1] Wang M, Xia Z, Nie W, et al. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. 2025;19:1403–1420. DOI: 10.2147/DDDT.S490303. View Source
